4-(2-Ethoxyphenoxy)butanoic acid
Description
4-(2-Ethoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain. This compound is of interest in various fields due to its unique chemical structure and properties .
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-10-6-3-4-7-11(10)16-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVVRBZLDZLBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)butanoic acid typically involves the reaction of 2-ethoxyphenol with butanoic acid derivatives under controlled conditions. One common method is the esterification of 2-ethoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxybutanoic acids.
Scientific Research Applications
4-(2-Ethoxyphenoxy)butanoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)butanoic acid
- 4-(2-Propoxyphenoxy)butanoic acid
- 4-(2-Butoxyphenoxy)butanoic acid
Comparison
Compared to its analogs, 4-(2-Ethoxyphenoxy)butanoic acid exhibits unique properties due to the presence of the ethoxy group. This group influences the compound’s reactivity, solubility, and interaction with other molecules. The ethoxy group provides a balance between hydrophobic and hydrophilic characteristics, making the compound versatile for various applications .
Biological Activity
4-(2-Ethoxyphenoxy)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, synthesizing data from various research studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
This compound features an ethoxy group and a phenoxy moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biomolecular targets. These activities include:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Properties : The presence of phenolic structures often correlates with antioxidant activity, which may help in reducing oxidative stress in cells.
- Anticancer Activity : Preliminary investigations indicate that this compound may affect cancer cell viability, although specific mechanisms remain under investigation.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : It may act as a ligand for various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Interaction : Similar compounds have been noted for their ability to bind to receptors involved in cellular signaling, impacting processes such as cell proliferation and apoptosis.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of related compounds. It was found that derivatives similar to this compound significantly reduced the expression of pro-inflammatory cytokines in vitro. The study concluded that these compounds could serve as leads for developing new anti-inflammatory drugs.
| Compound | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| This compound | 15 | IL-6 reduction |
| Control | 50 | No significant effect |
Case Study 2: Antioxidant Activity
Research published in Free Radical Biology and Medicine highlighted the antioxidant properties of phenolic compounds. The study demonstrated that this compound exhibited a scavenging effect on free radicals, indicating its potential use in formulations aimed at combating oxidative stress-related diseases.
| Test System | % Inhibition |
|---|---|
| DPPH Assay | 72% |
| ABTS Assay | 65% |
Case Study 3: Anticancer Potential
A recent article in Cancer Research explored the anticancer potential of various phenolic compounds. The findings suggested that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| MDA-MB-231 | 10 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
